Comprehensive Technical Guide: Physicochemical Properties and Synthetic Utility of 2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene
Comprehensive Technical Guide: Physicochemical Properties and Synthetic Utility of 2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
In the landscape of advanced organic synthesis and drug development, 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene —commonly referred to as trans-3-benzyloxy-4-methoxy-
This whitepaper provides an in-depth analysis of the compound's physicochemical profile, the mechanistic causality behind its synthetic applications, and a self-validating experimental protocol for its preparation.
Molecular Architecture & Physicochemical Profile
The strategic placement of substituents on the benzene ring dictates the compound's reactivity. The methoxy group at position 1 and the benzyloxy group at position 2 (relative to systematic nomenclature, or positions 4 and 3 relative to the nitrovinyl group) create an electron-rich aromatic system. However, the
Quantitative Data Summary
The following table consolidates the core physicochemical properties essential for formulation, handling, and reaction planning[2],[3]:
| Property | Value | Application Insight |
| Systematic Name | 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene | IUPAC standard identifier. |
| Common Name | trans-3-benzyloxy-4-methoxy- | Widely used in literature. |
| CAS Registry Number | 55507-05-6 (trans-isomer: 63909-29-5) | Critical for precise reagent sourcing. |
| Molecular Formula | C16H15NO4 | Base for stoichiometric calculations. |
| Molecular Weight | 285.29 g/mol | High mass due to the benzyl protecting group. |
| Melting Point | 128–131 °C | Primary indicator of crystalline purity. |
| Topological Polar Surface Area | 64.3 Ų | Indicates moderate polarity, good for organic solubility. |
| Partition Coefficient (XLogP3) | 3.4 | Highly lipophilic; requires non-polar/moderately polar solvents. |
| Physical Appearance | Yellow crystalline solid | The extended conjugation yields a distinct chromophore. |
Mechanistic Role in Asymmetric Synthesis
Understanding why we use this specific building block is just as important as knowing how to use it. The selection of 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene in drug development is driven by two mechanistic pillars:
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The Michael Acceptor Dynamics: The nitro group is one of the strongest electron-withdrawing groups available. It lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, making the
-carbon an exceptional electrophile. In the enantioselective synthesis of (R)-Rolipram, this allows for highly stereocontrolled Michael additions using chiral oxazolidinones[1]. -
Orthogonal Protection Strategy: Why use a benzyloxy group instead of a simple methoxy or unprotected hydroxyl? The benzyloxy moiety acts as a robust shield that survives the basic conditions of the Henry reaction and subsequent nucleophilic attacks. Crucially, it is orthogonal to many other functionalities; it can be cleanly cleaved via palladium-catalyzed hydrogenolysis (Pd/C, H
) under mild conditions to reveal a reactive phenol. This allows chemists to selectively introduce new ether linkages (such as the cyclopentyloxy group in Rolipram) at a late stage in the synthesis.
Fig 2. Synthetic utility of the compound in the enantioselective synthesis of (R)-Rolipram.
Experimental Workflows: Synthesis & Characterization
The synthesis of this compound relies on a modified Henry (nitroaldol) condensation between 3-benzyloxy-4-methoxybenzaldehyde and nitromethane[4].
Causality of Reagent Selection
-
Ammonium Acetate: Acts as a bifunctional catalyst. The acetate ion acts as a weak base to deprotonate nitromethane, forming the reactive nitronate anion. Simultaneously, the ammonium ion provides mild acidic activation of the aldehyde carbonyl.
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Glacial Acetic Acid: Serves as the solvent and a protic environment that drives the dehydration of the intermediate
-nitro alcohol. The elevated temperature (130 °C) provides the thermodynamic push required to eliminate water and exclusively form the highly conjugated, sterically relaxed trans ( ) isomer.
Step-by-Step Self-Validating Protocol
This protocol is designed as a self-validating system . At each phase, specific physical feedback confirms the chemical reality of the reaction, ensuring trustworthiness before proceeding to the next step.
Step 1: Reaction Setup
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Dissolve 30.0 g (124 mmol) of 3-benzyloxy-4-methoxybenzaldehyde in 100 mL of glacial acetic acid under a nitrogen atmosphere.
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Add 10.8 g (140 mmol) of ammonium acetate, followed by 16.8 mL (310 mmol) of nitromethane.
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Self-Validation Checkpoint: The mixture should form a homogeneous solution. A color shift toward deep yellow/orange upon heating indicates the initial formation of the nitro-alcohol intermediate.
Step 2: Condensation & Dehydration
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Heat the stirred mixture to a gentle reflux (approx. 130 °C) for 2 hours and 20 minutes.
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Causality: Prolonged heating ensures complete dehydration. The cis isomer is sterically hindered by the bulky benzyloxy group; thermodynamic control ensures
trans selectivity.
Step 3: Workup & Isolation
-
Remove the heat source and allow the reaction to cool slowly to room temperature.
-
Self-Validation Checkpoint: As the mixture cools, a heavy precipitate of yellow crystals must form. If an oil separates instead, it indicates incomplete dehydration or trapped solvent; reheating with additional acetic acid is required.
Step 4: Purification
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Collect the precipitate via vacuum filtration.
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Wash the filter cake thoroughly with cold ethanol to remove unreacted nitromethane and acetic acid residues.
-
Dry the solid under a high vacuum to afford the title compound (Yield: ~28.5 g, 81%).
-
Self-Validation Checkpoint: Analyze the melting point. A sharp melt at 128–131 °C confirms high isomeric purity. A depressed or broad melting range dictates the need for recrystallization from ethanol.
Fig 1. Step-by-step synthesis workflow for 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene.
Safety, Handling, & GHS Classification
Because of the reactive
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Hazard Statements: Causes skin irritation (H315); Causes serious eye irritation (H319); May cause respiratory irritation (H335).
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Handling Directives: The compound must be handled within a certified chemical fume hood to prevent inhalation of crystalline dust. Nitrile gloves and safety goggles are mandatory.
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Storage: Store in a cool, dry environment away from strong oxidizing agents and strong bases, which could trigger unwanted polymerization or degradation of the nitrovinyl group.
References
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Title: trans-3-Benzyloxy-4-methoxy-beta-nitrostyrene | C16H15NO4 | CID 688198 Source: PubChem, National Center for Biotechnology Information URL: [Link]
- Title: US20140235614A1 / WO2014129477A1 - Monocyclic pyridine derivative Source: Google Patents URL
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Title: Rolipram Synthesis Database (Enantioselective synthesis by Michael addition to a nitroolefin) Source: DrugFuture URL: [Link]
